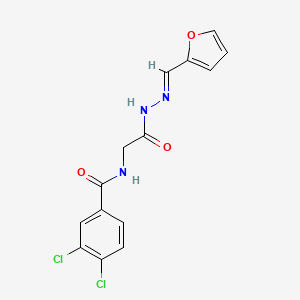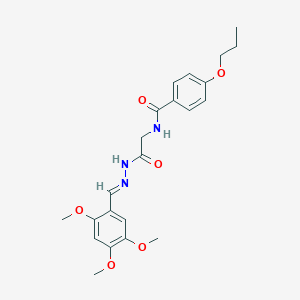![molecular formula C20H20N6O2S B12016337 N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016337.png)
N-[4-(acetylamino)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(乙酰氨基)苯基]-2-{[4-(丙-2-烯-1-基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺是一种复杂的有机化合物,它包含了多种官能团,包括乙酰氨基、吡啶环和三唑环。
准备方法
合成路线和反应条件
N-[4-(乙酰氨基)苯基]-2-{[4-(丙-2-烯-1-基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过在酸性或碱性条件下,使肼与合适的二羰基化合物发生环化反应来合成。
吡啶环的连接: 吡啶环是通过亲核取代反应引入的,其中卤代吡啶与三唑中间体反应。
丙-2-烯-1-基的引入: 该步骤涉及使用合适的卤代烷烃进行烷基化反应。
乙酰氨基的形成: 乙酰氨基通常通过使用乙酸酐或乙酰氯进行乙酰化反应引入。
最终偶联: 最后一步涉及在温和条件下,使用硫醇试剂,将乙酰氨基苯基与三唑-吡啶中间体通过硫代键偶联。
工业生产方法
该化合物的工业生产很可能涉及对上述合成步骤的优化,以确保高产率和纯度。这可能包括使用连续流反应器来更好地控制反应条件,以及使用结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以在硫代基团处发生氧化反应,特别是形成亚砜或砜。
还原: 还原反应可以针对三唑环或吡啶环,可能导致氢化衍生物的形成。
取代: 化合物中的芳香环可以发生亲电或亲核取代反应,从而实现进一步的功能化。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 在适当的条件下,使用卤素(用于亲电取代)或亲核试剂(用于亲核取代)等试剂。
主要产物
氧化: 亚砜和砜。
还原: 氢化三唑或吡啶衍生物。
取代: 根据所用试剂的不同,各种取代的芳香族化合物。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的构建单元。其独特的结构允许进行各种化学修饰,使其在开发新材料和催化剂方面具有价值。
生物
在生物学研究中,可以探索该化合物的潜在生物活性。由于其三唑和吡啶部分,它可以作为药物发现中的先导化合物,特别是针对特定酶或受体。
医药
在医药领域,可以研究该化合物的治疗潜力。三唑环的存在表明可能具有抗真菌、抗菌或抗癌活性,这些是含有三唑的化合物的常见性质。
工业
在工业中,该化合物可用于开发新型聚合物,或作为农用化学品和药物合成的中间体。
作用机制
N-[4-(乙酰氨基)苯基]-2-{[4-(丙-2-烯-1-基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的作用机制将取决于其具体的应用。通常,三唑环可以与生物靶标(如酶或受体)相互作用,从而可能抑制其活性。吡啶环可以通过π-π相互作用或氢键增强结合亲和力。乙酰氨基也可能通过提高其溶解度和稳定性来促进化合物的整体生物活性。
相似化合物的比较
类似化合物
- N-(4-{[4-(乙酰氨基)苯基]亚磺酰基}苯基)乙酰胺
- 乙酰胺,N-(4-氨基苯基)-
- 乙酰胺,N-[4-[(4-氨基苯基)磺酰基]苯基]-
独特之处
与类似化合物相比,N-[4-(乙酰氨基)苯基]-2-{[4-(丙-2-烯-1-基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺由于三唑环和丙-2-烯-1-基的存在而脱颖而出。这些特征为化学修饰和潜在生物活性提供了额外的位点,使其成为各种应用的多功能化合物。
这份详细概述将为您提供对N-[4-(乙酰氨基)苯基]-2-{[4-(丙-2-烯-1-基)-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺及其合成、反应、应用和独特性质的全面了解。
属性
分子式 |
C20H20N6O2S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N6O2S/c1-3-12-26-19(15-8-10-21-11-9-15)24-25-20(26)29-13-18(28)23-17-6-4-16(5-7-17)22-14(2)27/h3-11H,1,12-13H2,2H3,(H,22,27)(H,23,28) |
InChI 键 |
HALFGOFYPXWITJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B12016262.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12016267.png)
![N-(2,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016272.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)
![(5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016288.png)
![4-hydroxy-3-methoxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12016293.png)

![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(ethylamino)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12016299.png)



![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016321.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12016330.png)
